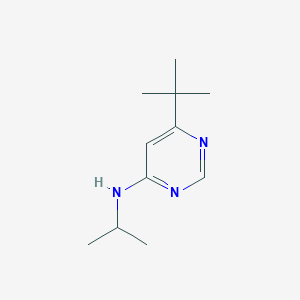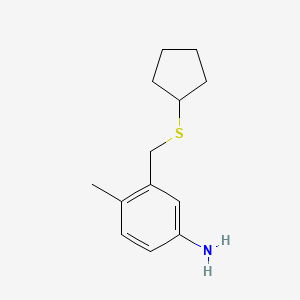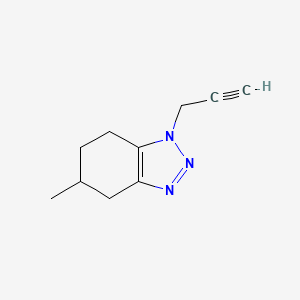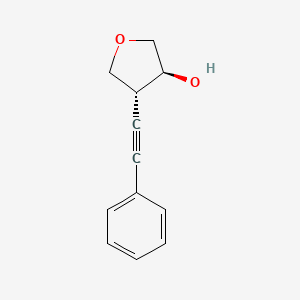![molecular formula C11H22N2O B1485639 trans-2-[4-(Propan-2-yl)piperazin-1-yl]cyclobutan-1-ol CAS No. 2166178-37-4](/img/structure/B1485639.png)
trans-2-[4-(Propan-2-yl)piperazin-1-yl]cyclobutan-1-ol
Descripción general
Descripción
Trans-2-[4-(Propan-2-yl)piperazin-1-yl]cyclobutan-1-ol (TPC) is a cyclic amine derivative that has recently become of great interest to the scientific community due to its unique properties and potential applications. TPC is an important compound in the synthesis of a variety of drugs and pharmaceuticals, as well as in the development of new materials and polymers. TPC has been studied extensively for its potential therapeutic applications, and has been found to have a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Affinity to Alpha-1 Adrenergic Receptors (α1-AR)
Compounds with piperazine structures have been shown to have high affinity to α1-AR, which are targets for neurotransmitters and play a role in the contraction of smooth muscles in blood vessels and other areas .
PAK4 Inhibition for Anticancer Properties
Piperazine derivatives have been studied for their role in inhibiting PAK4, a protein that is involved in cancer cell migration and invasion, suggesting potential as anticancer agents .
Interaction with Dopamine D2 and Serotonin 5-HT2A Receptors
These compounds have been screened for their affinity to dopamine D2 and serotonin 5-HT2A receptors, indicating potential applications in neurological research .
Mecanismo De Acción
Target of Action
For instance, some piperazine derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Mode of Action
For example, some piperazine derivatives have been found to inhibit tubulin polymerization .
Biochemical Pathways
For instance, some piperazine derivatives have been found to induce apoptosis via cell cycle arrest at the sub-G1 and G2/M phase .
Pharmacokinetics
Similar compounds have been evaluated for their drug likeness or “drugability” according to lipinski’s rule of five (ro5) .
Result of Action
For instance, some piperazine derivatives have been found to have antibacterial activity , while others have been found to induce apoptosis in certain cancer cells .
Propiedades
IUPAC Name |
(1R,2R)-2-(4-propan-2-ylpiperazin-1-yl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-9(2)12-5-7-13(8-6-12)10-3-4-11(10)14/h9-11,14H,3-8H2,1-2H3/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTHZHPWEMVOGU-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1CCN(CC1)[C@@H]2CC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-[4-(Propan-2-yl)piperazin-1-yl]cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(1-fluorocyclopentyl)methyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B1485557.png)
![1-[6-(Thiophen-2-yl)pyrimidin-4-yl]pyrrolidin-3-amine](/img/structure/B1485559.png)
![2-{[6-(Difluoromethyl)pyrimidin-4-yl]amino}acetic acid](/img/structure/B1485560.png)
![6-[(Piperidin-4-yl)methoxy]pyridine-2-carbonitrile hydrochloride](/img/structure/B1485561.png)
![tert-butyl N-[1-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-5-yl]carbamate](/img/structure/B1485563.png)
![N-[(1R,2R)-2-fluorocyclohexyl]-3,5-dimethylaniline](/img/structure/B1485564.png)
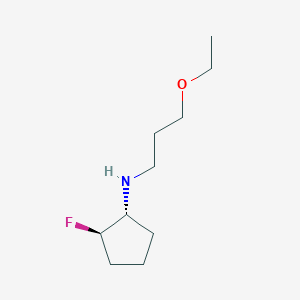
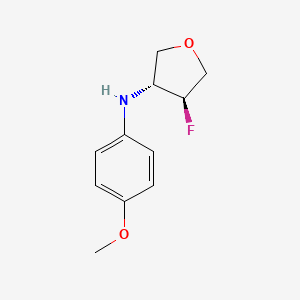
![1-[(1-fluorocyclopentyl)methyl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B1485568.png)
